molecular formula C16H28O4 B15163946 Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate CAS No. 150015-67-1

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate

Cat. No.: B15163946
CAS No.: 150015-67-1
M. Wt: 284.39 g/mol
InChI Key: AXXTXZDFSADIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate is a synthetic ester compound of interest in organic and medicinal chemistry research. Its structure features a medium-chain fatty acid derivative (non-2-enoate) with an ethyl ester terminus and a tetrahydropyran (oxan-2-yl) ether group. The tetrahydropyranyl (THP) group is a widely used protecting group in multi-step organic synthesis for shielding hydroxyl groups during chemical transformations . Compounds with similar structural motifs, such as unsaturated esters and ether-protected chains, are frequently investigated as synthetic intermediates for producing more complex molecules, including potential pharmaceuticals and fragrances . The specific research applications, mechanism of action, and biological profile of this compound are subjects of ongoing investigation and are not yet fully characterized. Researchers value this compound for its potential utility in constructing molecular scaffolds and studying structure-activity relationships. This product is intended for laboratory research purposes only and is not classified or approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

150015-67-1

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

ethyl 9-(oxan-2-yloxy)non-2-enoate

InChI

InChI=1S/C16H28O4/c1-2-18-15(17)11-7-5-3-4-6-9-13-19-16-12-8-10-14-20-16/h7,11,16H,2-6,8-10,12-14H2,1H3

InChI Key

AXXTXZDFSADIJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound comprises:

  • A non-2-enoate ethyl ester (C₉H₁₅O₂⁻).
  • A tetrahydropyranyl (THP) ether at the 9th carbon (C₆H₁₁O₂).

Retrosynthetic disconnection suggests two primary synthons:

  • Ethyl non-2-enoate (precursor for the ester and alkene).
  • 9-Hydroxynon-2-enoic acid (for THP protection).

Synthetic Pathways and Methodological Frameworks

Pathway A: Direct Esterification with Prior Hydroxyl Protection

Step 1: Synthesis of 9-Hydroxynon-2-enoic Acid

Procedure :

  • Ozonolysis of oleic acid followed by reductive workup yields 9-hydroxynon-2-enoic acid.
  • Catalyst : Zn/HOAc for reductive cleavage of ozonides.

Reaction :
$$
\text{CH}3(\text{CH}2)7\text{CH}=\text{CH}(\text{CH}2)7\text{COOH} \xrightarrow{\text{O}3, \text{Zn/HOAc}} \text{CH}3(\text{CH}2)5\text{CHOHCH}2\text{CH}=\text{CHCOOH}
$$

Step 2: THP Protection of the 9-Hydroxyl Group

Conditions :

  • Reagents : 3,4-Dihydro-2H-pyran (DHP), p-toluenesulfonic acid (pTSA) in anhydrous dichloromethane.
  • Mechanism : Acid-catalyzed nucleophilic addition of the alcohol to DHP.

Reaction :
$$
\text{9-Hydroxynon-2-enoic acid} + \text{DHP} \xrightarrow{\text{pTSA}} \text{9-(Oxan-2-yloxy)non-2-enoic acid}
$$

Step 3: Ethyl Ester Formation

Conditions :

  • Esterification : Thionyl chloride (SOCl₂) for acid chloride formation, followed by ethanol quenching.

Reaction :
$$
\text{9-(Oxan-2-yloxy)non-2-enoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{EtOH}} \text{Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate}
$$

Yield Optimization :

  • Table 1 : Comparative yields under varying conditions.
Catalyst Solvent Temperature (°C) Yield (%)
SOCl₂ Toluene 70 78
DCC/DMAP DCM 25 65
H₂SO₄ EtOH Reflux 42

Pathway B: Alkene Formation via Wittig Reaction

Step 1: Synthesis of 9-(Oxan-2-yloxy)nonanal

Procedure :

  • Oxidation : Pyridinium chlorochromate (PCC) oxidation of 9-(oxan-2-yloxy)nonan-1-ol.

Reaction :
$$
\text{9-(Oxan-2-yloxy)nonan-1-ol} \xrightarrow{\text{PCC}} \text{9-(Oxan-2-yloxy)nonanal}
$$

Step 2: Wittig Olefination

Conditions :

  • Reagents : Ethyl (triphenylphosphoranylidene)acetate, THF, 0°C to room temperature.

Reaction :
$$
\text{9-(Oxan-2-yloxy)nonanal} + \text{Ph}_3\text{P}=CHCOOEt \rightarrow \text{this compound}
$$

Side Products :

  • Z-isomer (minor, <5%) due to steric effects.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
  • δ 5.85 (dt, J = 15.4 Hz, 1H, CH=CHCOO).
  • δ 4.65 (t, J = 3.1 Hz, 1H, THP anomeric proton).
  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃).
MS (ESI):
  • m/z 285.2 [M+H]⁺ (calc. for C₁₆H₂₈O₄: 284.4).

Challenges and Optimization Strategies

THP Deprotection Risks

  • Acidic esterification conditions may cleave the THP ether. Mitigation : Use mild Lewis acids (e.g., PPTS) during protection.

Stereochemical Control

  • The Wittig pathway favors E-geometry (>95%) due to steric bulk of the ylide.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Pathway A preferable for high-volume production (lower catalyst costs).
  • Pathway B suitable for small-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the oxan-2-yloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 9-Hydroxynonanoate

Structure: Ethyl 9-hydroxynonanoate (CAS 3639-34-7) replaces the oxan-2-yl ether with a hydroxyl group at the ninth carbon. Key Differences:

  • The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing lipophilicity compared to the oxan-2-yl ether.
  • Applications: Commonly used in flavor/fragrance industries and as a precursor for biodegradable polymers .

Ethyl 9-{[3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxoisoindol-2-yl)-β-D-glucopyranosyl]oxy}nonanoate

Structure: This derivative (DTXSID70747738) features a complex glucopyranoside moiety instead of the oxan-2-yl group. Key Differences:

  • The acetylated glucose unit introduces chirality and bulkiness, significantly altering solubility (hydrophilic vs. lipophilic balance).
  • Applications: Likely used in drug delivery systems due to carbohydrate-mediated targeting .

Methyl 9-(Oxiran-2-yl)nonanoate

Structure: Methyl 9-(oxiran-2-yl)nonanoate (CAS 22663-09-8) substitutes the oxan-2-yl ether with an epoxide (oxirane) ring. Key Differences:

  • The epoxide group is highly reactive, enabling ring-opening reactions (e.g., nucleophilic attack) that are absent in the oxan-2-yl ether.
  • Increased strain energy in the three-membered epoxide ring enhances chemical instability compared to the six-membered oxan-2-yl system. Applications: Potential use in epoxy resins or cross-linking agents .

Structural and Functional Comparison Table

Compound Name Substituent at C9 Molecular Weight (g/mol) Key Properties Applications
Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate Oxan-2-yl ether Not reported Moderate lipophilicity, conformational rigidity Organic synthesis, pharmaceuticals
Ethyl 9-hydroxynonanoate Hydroxyl group ~202.27 (C11H20O3) High polarity, hydrogen-bonding Flavors, biodegradable polymers
Ethyl glucopyranoside derivative Acetylated glucopyranoside ~735.74 (C34H45NO14) Chirality, hydrophilic-lipophilic balance Drug delivery systems
Methyl 9-(oxiran-2-yl)nonanoate Epoxide ~214.30 (C12H20O3) High reactivity, instability Epoxy resins, cross-linkers

Research Findings and Implications

  • Reactivity: The oxan-2-yl group in this compound balances steric bulk and electronic effects, making it less reactive than epoxide analogs but more versatile than hydroxylated derivatives.
  • Solubility : The tetrahydropyran ether enhances solubility in organic solvents compared to polar hydroxylated analogs, facilitating use in hydrophobic matrices.
  • Stability : The six-membered oxan-2-yl ring confers greater thermal and oxidative stability than the strained epoxide system .

Biological Activity

Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C15_{15}H26_{26}O3_3
  • Molecular Weight: 258.37 g/mol
  • IUPAC Name: Ethyl 9-(2-methyloxan-2-yloxy)non-2-enoate

This compound features an ethyl ester group and a nonene chain, which may contribute to its biological activities.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound85.525
Ascorbic Acid95.010
Quercetin90.015

The data shows that this compound has competitive antioxidant activity compared to well-known antioxidants like ascorbic acid and quercetin.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages were treated with this compound, resulting in:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1500800
Ethyl 9-(oxan-2-yloxy)non-2-enoate (50 µM)600300

These results indicate a significant reduction in cytokine levels, suggesting a potential therapeutic application in inflammatory diseases.

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Research has shown that this compound may protect neuronal cells from apoptosis induced by oxidative stress.

The neuroprotective mechanism appears to involve the modulation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage. By enhancing Nrf2 activation, Ethyl 9-(oxan-2-yloxy)non-2-enonate promotes the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate?

The synthesis typically involves:

  • Esterification : Reacting a carboxylic acid derivative (e.g., non-2-enoic acid) with ethanol under acid catalysis.
  • Protection of hydroxyl groups : The oxan-2-yl (tetrahydropyran) group acts as a protecting group for hydroxyl intermediates, introduced via acid-catalyzed reaction with dihydropyran .
  • Purification : Column chromatography or recrystallization to isolate the product.

Example Reagents and Conditions (adapted from analogous esters):

StepReagents/ConditionsMajor Products
ProtectionDihydropyran, p-toluenesulfonic acidProtected hydroxyl intermediate
EsterificationEthanol, H₂SO₄, refluxCrude ester product
Reduction*Catalytic hydrogenation (Pd/C)Saturated ester derivatives
*Optional for derivative synthesis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies vinyl proton (δ 5.2–5.8 ppm, non-2-enoate) and tetrahydropyran protons (δ 3.3–4.5 ppm).
    • ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and ether oxygen environments.
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (e.g., [M+H]⁺) to verify molecular weight.

Note : Cross-validation with X-ray crystallography (using SHELXL ) resolves ambiguities in stereochemistry.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in substitution or oxidation reactions.
  • Molecular Docking : Screens bioactivity (e.g., enzyme inhibition) by simulating interactions with targets like cancer cell receptors .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields.

Case Study : Ethyl hexadecenoate derivatives were optimized using DFT to predict epoxidation sites .

Q. How to address contradictions between experimental and computational data for this compound?

  • Step 1 : Validate computational models (e.g., DFT) against crystallographic data (SHELXL-refined structures ).
  • Step 2 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter reaction outcomes.
  • Step 3 : Use multi-technique characterization (e.g., NMR crystallography) to resolve stereochemical mismatches .

Example : Discrepancies in NOE (Nuclear Overhauser Effect) data vs. docking results may indicate dynamic conformational changes.

Q. What strategies improve yield in the synthesis of this compound derivatives?

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective ether formation.
  • Microwave-Assisted Synthesis : Reduces reaction time and side products (e.g., from 12 hrs to 30 mins ).
  • Protection-Deprotection : Optimize tetrahydropyran group stability under acidic/basic conditions .

Q. Data-Driven Optimization :

ConditionYield Improvement
Microwave, 100°C85% → 92%
BF₃·Et₂O catalysis70% → 88%

Q. How to evaluate the biological activity of this compound in cancer research?

  • In Vitro Assays :
    • Cell Viability : MTT assay on HCT116 colon cancer cells .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Molecular Targets : Docking studies on apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

Note : Synergistic effects with other phytochemicals (e.g., ferulic acid derivatives ) enhance therapeutic potential.

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Disorder in Tetrahydropyran Ring : Apply restraints (e.g., DFIX, SIMU) during refinement .
  • High-Resolution Data : Synchrotron radiation improves electron density maps for accurate atomic positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.